Cas no 2679835-98-2 ((2S)-2-acetamido-4-phenoxybutanoic acid)

(2S)-2-Acetamido-4-phenoxybutanoic acid is a chiral N-acetylated amino acid derivative featuring a phenoxybutanoic acid backbone. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The acetamido group enhances stability and bioactivity, while the phenoxy moiety offers versatility for further functionalization. This compound is particularly useful as an intermediate in peptidomimetics and drug development, where its structural motifs can influence binding affinity and metabolic properties. Its well-defined chirality and synthetic flexibility make it a preferred choice for researchers requiring precise molecular scaffolds in medicinal chemistry and biochemical studies.
(2S)-2-acetamido-4-phenoxybutanoic acid structure
2679835-98-2 structure
Product Name:(2S)-2-acetamido-4-phenoxybutanoic acid
CAS No:2679835-98-2
MF:C12H15NO4
MW:237.251803636551
CID:5644378
PubChem ID:165910504
Update Time:2025-10-31

(2S)-2-acetamido-4-phenoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28276365
    • (2S)-2-acetamido-4-phenoxybutanoic acid
    • 2679835-98-2
    • Inchi: 1S/C12H15NO4/c1-9(14)13-11(12(15)16)7-8-17-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
    • InChI Key: MTFADHBOHWMSHI-NSHDSACASA-N
    • SMILES: O(C1C=CC=CC=1)CC[C@@H](C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 237.10010796g/mol
  • Monoisotopic Mass: 237.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.6Ų

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Additional information on (2S)-2-acetamido-4-phenoxybutanoic acid

Introduction to (2S)-2-acetamido-4-phenoxybutanoic Acid (CAS No. 2679835-98-2)

(2S)-2-acetamido-4-phenoxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2679835-98-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chiral center at the (2S) position, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both an acetamido group and a phenoxybutyl side chain contributes to its complex reactivity and binding properties, making it a valuable candidate for further investigation in drug discovery and molecular biology.

The< strong>acetamido moiety, derived from acetic acid, introduces a polar amide functionality that can participate in hydrogen bonding interactions, enhancing the compound's solubility and affinity for biological targets. Conversely, the< strong>phenoxybutyl chain adds hydrophobicity and rigidity to the molecule, influencing its pharmacokinetic behavior. This balance of polar and non-polar features makes (2S)-2-acetamido-4-phenoxybutanoic acid a promising scaffold for designing novel therapeutic agents.

In recent years, the development of chiral pharmaceuticals has seen significant advancements, with many drugs on the market benefiting from enantiopure compounds that exhibit improved efficacy and reduced side effects. The stereochemistry of (2S)-2-acetamido-4-phenoxybutanoic acid is particularly noteworthy, as the (S)-configuration at the second carbon atom can critically influence its biological activity. Research has shown that enantiomeric excess in pharmaceutical compounds can lead to differential receptor binding affinities, metabolic stability, and overall pharmacological profiles.

Current studies in medicinal chemistry have highlighted the importance of optimizing molecular architecture to achieve desired biological outcomes. The< strong>structure-activity relationship (SAR) of (2S)-2-acetamido-4-phenoxybutanoic acid has been extensively explored through computational modeling and experimental synthesis. These efforts have revealed that subtle modifications around the chiral center and functional groups can significantly alter its interaction with biological targets. For instance, variations in the length or substitution pattern of the phenoxybutyl chain have been found to modulate binding affinity to specific enzymes or receptors.

The< strong>pharmaceutical industry has shown increasing interest in leveraging such chiral compounds for drug development. The ability to fine-tune stereochemical properties allows for the creation of highly selective therapeutics with minimal off-target effects. Additionally, advances in synthetic methodologies have made it possible to produce enantiomerically pure forms of complex molecules like (2S)-2-acetamido-4-phenoxybutanoic acid on an industrial scale.

Beyond its potential as a drug intermediate, (2S)-2-acetamido-4-phenoxybutanoic acid has also been explored as a tool compound in biochemical research. Its well-defined structure and functional groups make it an excellent candidate for studying enzyme mechanisms, protein-ligand interactions, and metabolic pathways. For example, researchers have utilized this compound to investigate the role of specific proteases or kinases in disease pathways, providing insights into potential therapeutic targets.

The< strong>synthetic pathways for (2S)-2-acetamido-4-phenoxybutanoic acid have been refined through multiple iterations to improve yield and purity. Key steps often involve asymmetric synthesis techniques such as chiral auxiliary-assisted reactions or transition metal-catalyzed transformations. These methods ensure high enantiomeric excess while minimizing byproduct formation, which is crucial for pharmaceutical applications where impurities can affect safety and efficacy.

In conclusion, (2S)-2-acetamido-4-phenoxybutanoic acid (CAS No. 2679835-98-2) represents a fascinating molecule with broad applications in pharmaceutical research and development. Its unique structural features—combining an acetamido group with a phenoxybutyl side chain—and stereochemical properties make it a versatile building block for novel therapeutics. As ongoing research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play an increasingly important role in advancing medical science.

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